N',N'-dimethyl-N-[2-[2-(3-methyl-4-nitrophenoxy)ethoxy]ethyl]ethane-1,2-diamine;hydrochloride
Overview
Description
N,N-dimethyl-N’-{2-[2-(3-methyl-4-nitrophenoxy)ethoxy]ethyl}-1,2-ethanediamine hydrochloride: is a complex organic compound that belongs to the class of amines
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-dimethyl-N’-{2-[2-(3-methyl-4-nitrophenoxy)ethoxy]ethyl}-1,2-ethanediamine hydrochloride typically involves multiple steps. One common approach is to start with the preparation of the intermediate compounds, which are then combined under specific reaction conditions to form the final product. The key steps include:
Preparation of 3-methyl-4-nitrophenol: This can be achieved through nitration of 3-methylphenol using nitric acid.
Formation of 3-methyl-4-nitrophenoxyethanol: This involves the reaction of 3-methyl-4-nitrophenol with ethylene oxide.
Synthesis of N,N-dimethyl-N’-{2-[2-(3-methyl-4-nitrophenoxy)ethoxy]ethyl}-1,2-ethanediamine: This step involves the reaction of 3-methyl-4-nitrophenoxyethanol with N,N-dimethyl-1,2-ethanediamine under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain the final product in its hydrochloride salt form.
Chemical Reactions Analysis
Types of Reactions: N,N-dimethyl-N’-{2-[2-(3-methyl-4-nitrophenoxy)ethoxy]ethyl}-1,2-ethanediamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The ether linkage can be cleaved under acidic or basic conditions, leading to the formation of different products.
Condensation: The amine groups can react with carbonyl compounds to form imines or amides.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Hydrochloric acid or sodium hydroxide.
Condensation: Aldehydes or ketones, acidic or basic catalysts.
Major Products Formed:
Reduction of the nitro group: Formation of 3-methyl-4-aminophenoxy derivatives.
Cleavage of the ether linkage: Formation of phenolic and ethoxy derivatives.
Condensation reactions: Formation of imines or amides.
Scientific Research Applications
N,N-dimethyl-N’-{2-[2-(3-methyl-4-nitrophenoxy)ethoxy]ethyl}-1,2-ethanediamine hydrochloride has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of N,N-dimethyl-N’-{2-[2-(3-methyl-4-nitrophenoxy)ethoxy]ethyl}-1,2-ethanediamine hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various biochemical and chemical processes, such as catalysis or inhibition of enzyme activity. The presence of multiple functional groups allows the compound to interact with different molecular pathways, contributing to its diverse range of activities.
Comparison with Similar Compounds
N,N-dimethyl-1,2-ethanediamine: A simpler analog with similar amine functionality but lacking the nitro and ether groups.
N,N’-dimethylethylenediamine: Another related compound with two secondary amine groups but without the additional functional groups present in the target compound.
Uniqueness: N,N-dimethyl-N’-{2-[2-(3-methyl-4-nitrophenoxy)ethoxy]ethyl}-1,2-ethanediamine hydrochloride is unique due to the presence of multiple functional groups, which enhance its reactivity and potential applications. The combination of amine, ether, and nitro groups allows for diverse chemical interactions and makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N',N'-dimethyl-N-[2-[2-(3-methyl-4-nitrophenoxy)ethoxy]ethyl]ethane-1,2-diamine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N3O4.ClH/c1-13-12-14(4-5-15(13)18(19)20)22-11-10-21-9-7-16-6-8-17(2)3;/h4-5,12,16H,6-11H2,1-3H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAGFCKGVRCLCDQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCCOCCNCCN(C)C)[N+](=O)[O-].Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26ClN3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.84 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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